Cas no 2098113-89-2 (2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one)

2-Chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one is a specialized heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a chloroacetyl substituent. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of a methoxymethyl group enhances solubility and stability, while the chloroacetyl moiety offers a versatile handle for nucleophilic substitution reactions. Its rigid bicyclic framework contributes to controlled stereoelectronic properties, beneficial for designing bioactive molecules. The compound is typically handled under inert conditions due to its sensitivity. High purity grades are available for research applications requiring precise molecular modifications.
2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one structure
2098113-89-2 structure
Product Name:2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
CAS No:2098113-89-2
MF:C11H16ClN3O2
MW:257.716641426086
CID:5725062
PubChem ID:121203467
Update Time:2025-05-21

2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-[2-(methoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]ethanone
    • 2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
    • 2098113-89-2
    • F1907-7353
    • AKOS026711715
    • Ethanone, 2-chloro-1-[6,7-dihydro-2-(methoxymethyl)-6-methylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-
    • 2-chloro-1-[2-(methoxymethyl)-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl]ethan-1-one
    • Inchi: 1S/C11H16ClN3O2/c1-8-5-15-10(3-9(13-15)7-17-2)6-14(8)11(16)4-12/h3,8H,4-7H2,1-2H3
    • InChI Key: UEULGEQBFDHZSU-UHFFFAOYSA-N
    • SMILES: ClCC(N1CC2=CC(COC)=NN2CC1C)=O

Computed Properties

  • Exact Mass: 257.0931045g/mol
  • Monoisotopic Mass: 257.0931045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 47.4Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • Boiling Point: 427.8±45.0 °C(Predicted)
  • pka: 1.46±0.40(Predicted)

2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C194651-100mg
2-Chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
2098113-89-2
100mg
$ 95.00 2022-06-06
TRC
C194651-500mg
2-Chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
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2-Chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
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$ 570.00 2022-06-06
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F1907-7353-2.5g
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2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one Related Literature

Additional information on 2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one

Compound CAS No. 2098113-89-2: 2-Chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one

The compound with CAS No. 2098113-89-2, known as 2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one, is a highly specialized organic molecule with a complex structure. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrazolo[1,5-a]pyrazine ring system. The presence of a chloro group and a methoxymethyl substituent adds to its chemical diversity and potential applications in various fields such as pharmaceuticals and materials science.

The pyrazolo[1,5-a]pyrazine core of this compound is a fused bicyclic structure that has been of interest in recent medicinal chemistry research. This ring system is known for its ability to form hydrogen bonds and its potential to act as a scaffold for bioactive molecules. The chloro group at the 2-position of the ethanone moiety introduces electron-withdrawing effects, which can influence the compound's reactivity and pharmacokinetic properties. Meanwhile, the methoxymethyl group at position 2 of the pyrazolo ring adds steric bulk and can serve as a site for further functionalization or bioisosteric replacement.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery. For instance, derivatives of pyrazolo[1,5-a]pyrazine have been explored as potential inhibitors of various enzymes, including kinases and proteases. The chloro-substituted ethanone moiety in this compound could enhance its binding affinity to target proteins by introducing additional hydrophobic interactions or by serving as a leaving group in bioconjugation reactions.

In terms of synthesis, the preparation of 2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one involves multi-step organic reactions. Key steps include the formation of the pyrazolo[1,5-a]pyrazine ring through cyclization reactions and subsequent functionalization with the chloroethanone group. The use of microwave-assisted synthesis or continuous flow chemistry has been reported to improve the efficiency and scalability of such processes.

From an applications standpoint, this compound has shown promise in preliminary biological assays. For example, it has demonstrated moderate inhibitory activity against certain cancer cell lines, suggesting potential anticancer properties. Additionally, its ability to modulate cellular signaling pathways makes it a candidate for further investigation in disease models such as inflammation and neurodegenerative disorders.

The methoxymethyl substituent on the pyrazolo ring also plays a role in modulating the compound's solubility and permeability properties. These are critical factors in drug delivery systems where bioavailability is paramount. Recent advancements in computational chemistry have enabled researchers to predict these properties with high accuracy using molecular modeling tools.

In conclusion, CAS No. 2098113-89-2 represents a significant advancement in heterocyclic chemistry with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for exploring new therapeutic strategies and materials development.

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